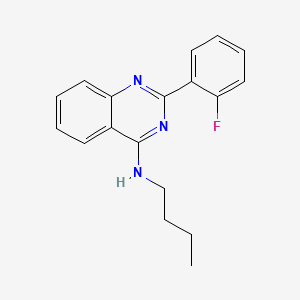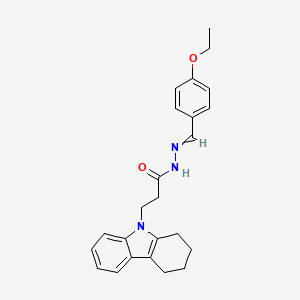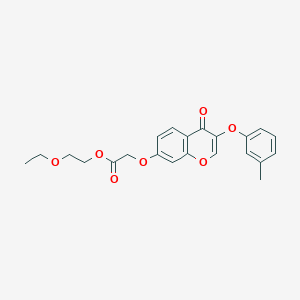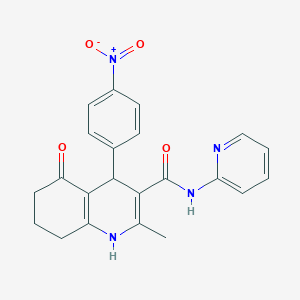![molecular formula C22H23N3O2 B11645409 N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)
N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a tetrahydrocarbazole moiety, and a propanehydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The progress of the reaction can be monitored using thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N’-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The hydroxyphenyl group can interact with cellular proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1,3,5,7,9-12,15,26H,2,4,6,8,13-14H2,(H,24,27) |
InChI Key |
INZUMENFTOXRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645334.png)
![N-(3-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11645340.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11645360.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)

![(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)


![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11645413.png)
